3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CID 59777411) is a halogenated pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₈H₇BrClN₃ . Its structure features a bicyclic core with bromine at C-3, chlorine at C-7, and methyl groups at C-2 and C-3.
Properties
IUPAC Name |
3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNNZUQHXEYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885220-89-3 | |
| Record name | 3-bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the condensation of 5-amino-3-methylpyrazole and a methyl-substituted enaminone (e.g., (E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one) in aqueous medium. Potassium persulfate (K₂S₂O₈) acts as an oxidant, while sodium bromide (NaBr) or sodium chloride (NaCl) introduces halogen substituents. The sequence proceeds as follows:
- Enaminone Formation : The enaminone reacts with the amino pyrazole to form a cyclic intermediate.
- Oxidative Halogenation : K₂S₂O₈ oxidizes halide ions (Br⁻ or Cl⁻) to generate electrophilic halogen species, which substitute at the C3 and C7 positions.
- Solvent : Water (green chemistry advantage).
- Temperature : 80°C for 12–24 hours.
- Molar Ratios : 1:1:1.5 (enaminone:amino pyrazole:K₂S₂O₈).
- Halogen Source : NaBr for bromination, NaCl for chlorination.
Example :
Using 5-amino-2,5-dimethylpyrazole and a chloro-enaminone derivative, the reaction achieves 85–92% yield.
Post-Cyclization Halogenation
For pre-formed pyrazolo[1,5-a]pyrimidine cores, direct halogenation offers modular control over substitution patterns.
Bromination with N-Bromosuccinimide (NBS)
NBS in dichloromethane (DCM) selectively brominates the C3 position of 7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
- Dissolve the pyrazolo[1,5-a]pyrimidine precursor (1 equiv) in DCM.
- Add NBS (1.2 equiv) at 0°C, then warm to room temperature.
- Stir for 16 hours, followed by aqueous workup.
Chlorination via Radical Pathways
Chlorine incorporation at C7 is achieved using sulfuryl chloride (SO₂Cl₂) or photochemical methods. Radical initiators like AIBN enhance regioselectivity.
Cyclocondensation Followed by Halogenation
Cyclocondensation of 1,3-Diketones
A two-step approach involves:
- Core Formation : Reacting 1,3-diketones (e.g., acetylacetone) with 5-amino-3-methylpyrazole in acetic acid catalyzed by H₂SO₄.
- Halogenation : Subsequent treatment with PCl₅ or PBr₃ introduces Cl or Br substituents.
Example :
- Step 1 : Cyclocondensation yields 2,5-dimethylpyrazolo[1,5-a]pyrimidine (87% yield).
- Step 2 : Bromination with PBr₃ at 100°C affords the 3-bromo derivative (70% yield).
Alternative Bromination Techniques
Copper-Mediated Bromination
A patent describes bromination using CuBr and NaNO₂ in HBr. This method is effective for electron-rich heterocycles but requires careful temperature control (40–70°C).
Comparative Analysis of Synthetic Approaches
Key Findings :
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Bromine: Used in methanol and water for rapid bromination at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Halogenation : Bromine at C-3 enhances cross-coupling reactivity (e.g., Suzuki-Miyaura reactions), while chlorine at C-7 modulates electronic effects and steric bulk .
- Trifluoromethyl vs. Chlorine : The electron-withdrawing CF₃ group at C-7 (in ) enhances electrophilicity, enabling efficient nucleophilic substitution at C-5 .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 273.52) is lighter than its isopropyl (MW 268.15) and cyclohexyl (MW 284.22) analogues, suggesting better solubility in polar solvents .
- Collision Cross-Section (CCS) : Predicted CCS values for the target compound (e.g., 149.1 Ų for [M+H]+) align with halogenated pyrazolo[1,5-a]pyrimidines, indicating similar gas-phase stability .
Biological Activity
3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 885220-89-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of bromine and chlorine substituents enhances its reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown selective inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Research indicates that this compound may act as a potent inhibitor of DHODH, an enzyme crucial for pyrimidine synthesis in rapidly dividing cells. This inhibition leads to reduced nucleotide availability and subsequently slows down cancer cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant activity against various pathogens:
- Antifungal Activity : In vitro assays have shown that certain derivatives possess antifungal properties against common pathogens such as Candida and Aspergillus species. The mechanism involves disruption of fungal cell wall synthesis .
Enzyme Inhibition
This compound has been reported to inhibit key enzymes involved in metabolic pathways:
- Xanthine Oxidase (XO) Inhibition : Some studies suggest moderate inhibitory activity against XO, which is relevant for conditions like gout where uric acid levels are elevated .
Case Study 1: DHODH Inhibition
A study conducted by researchers demonstrated that this compound effectively inhibited DHODH in both enzymatic assays and cellular models. This inhibition was associated with a decrease in viral replication in measles virus assays, indicating potential for antiviral applications .
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal activity, derivatives of pyrazolo[1,5-a]pyrimidine were tested against several fungal strains. The results indicated that certain compounds exhibited EC50 values lower than those of conventional antifungals like fluconazole, suggesting enhanced efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of 3-aminopyrazoles with β-dicarbonyl or β-enaminone derivatives. For example, a three-step one-pot synthesis using a novel catalyst (e.g., Lewis acids) can streamline the process, with yields improved by optimizing temperature (80–120°C), solvent polarity (polar aprotic solvents like DMF), and catalyst loading (0.5–2 mol%) . Stepwise approaches may involve bromination/chlorination at specific positions using NBS (N-bromosuccinimide) or SOCl₂, followed by methylation with methyl iodide .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for distinct signals: ~δ 2.5 ppm (methyl groups at C2/C5), δ 6.8–8.5 ppm (aromatic protons), and absence of NH peaks due to full substitution .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 285–290 (M⁺) with isotopic patterns confirming bromine/chlorine .
- IR Spectroscopy : Absence of N–H stretches (~3300 cm⁻¹) and presence of C–Br/C–Cl vibrations (550–750 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antiproliferative Assays : Use MTT/XTT in cervical (HeLa, SiHa) or leukemia cell lines, with IC₅₀ calculations .
- Cell Cycle Analysis : Flow cytometry to detect G1/S or G2/M arrest (e.g., propidium iodide staining) .
- Apoptosis Markers : Western blot for BAX/Bcl-2 ratios or caspase-3 activation .
Advanced Research Questions
Q. How do structural modifications at the 3-bromo and 7-chloro positions affect target selectivity and potency in kinase inhibition?
- Methodological Answer :
- Replace bromine with smaller halogens (e.g., Cl/F) to study steric effects on kinase binding pockets. For example, 3-chloro analogs showed reduced CRF1 receptor affinity compared to bromo derivatives, suggesting halogen size impacts hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., -NO₂) at C7 to enhance electrophilicity for covalent kinase inhibition, as seen in pyrazolo[1,5-a]pyrimidine-based EGFR inhibitors .
- Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with kinases like CDK2 or JAK2 .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines (e.g., G1 vs. G2/M arrest in HeLa vs. SiHa)?
- Methodological Answer :
- Mechanistic Profiling : Perform RNA-seq to identify cell line-specific p53/p21 activation pathways. For instance, HeLa (HPV+) shows E6-mediated p53 degradation, requiring compound-induced p53 nuclear translocation, while SiHa relies on p21-dependent G1 arrest .
- Protein Interaction Studies : Co-immunoprecipitation (Co-IP) to verify compound binding to E6/E7 oncoproteins in HPV+ models .
Q. What strategies improve the pharmacokinetic profile of this compound, particularly solubility and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Log P Optimization : Replace methyl groups with hydrophilic moieties (e.g., -OH, -NH₂) at C2/C5. A study on CRF1 antagonists demonstrated that pyridine substitution at C3 reduced log P from 5.2 to 4.9, enhancing aqueous solubility (>10 mg/mL) .
- Prodrug Approaches : Esterify methyl groups (e.g., acetate prodrugs) for improved BBB penetration, as seen in neuroactive pyrazolo[1,5-a]pyrimidines .
Q. How can researchers validate target engagement in vivo for this compound?
- Methodological Answer :
- Radiolabeling : Synthesize ¹⁸F- or ¹¹C-labeled analogs (e.g., 3-(2,4-dichlorophenyl)-N-fluoroalkyl derivatives) for microPET imaging to track biodistribution .
- Biomarker Analysis : Measure plasma ACTH/cortisol levels in rodent models to confirm CRF1 receptor antagonism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
